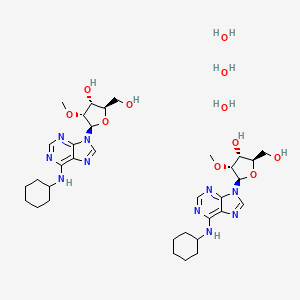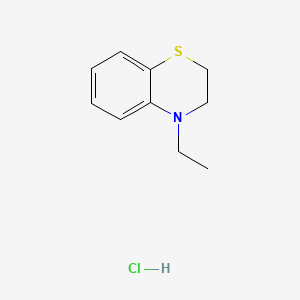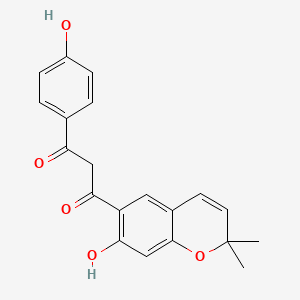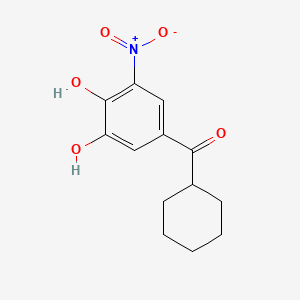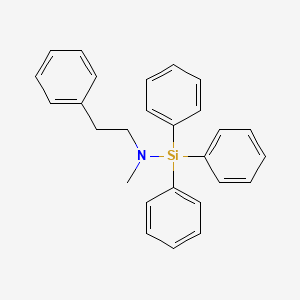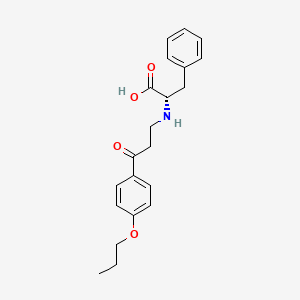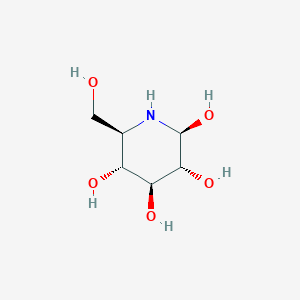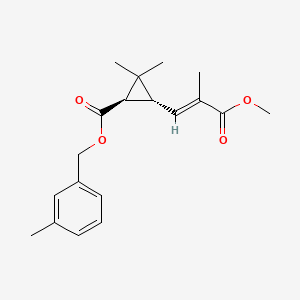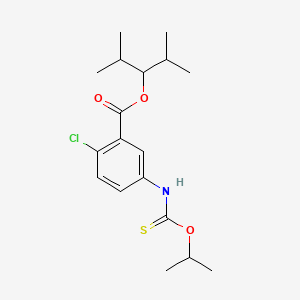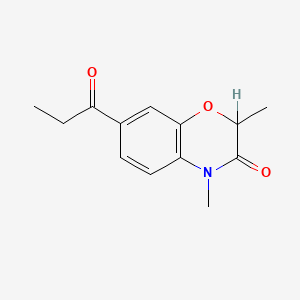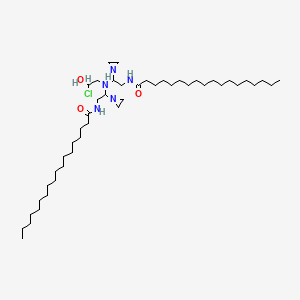
N,N'-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide is a complex organic compound with a unique structure that includes a chloro-hydroxyethyl group and multiple ethane-diylimino groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide typically involves the reaction of stearic acid with ethylenediamine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored and controlled using advanced instrumentation to ensure consistent quality and efficiency. The final product is purified through various separation techniques, such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of various industrial products, such as surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide can be compared with other similar compounds, such as:
N,N’-(((2-Hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide: This compound lacks the chloro group, which may result in different chemical and biological properties.
N,N’-(((2-Chloroethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide: This compound lacks the hydroxy group, which may affect its reactivity and interactions with biological targets.
The uniqueness of N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.
Properties
CAS No. |
94113-58-3 |
|---|---|
Molecular Formula |
C46H90ClN5O3 |
Molecular Weight |
796.7 g/mol |
IUPAC Name |
N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]-(2-chloro-2-hydroxyethyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C46H90ClN5O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(54)48-39-45(50-35-36-50)52(41-42(47)53)46(51-37-38-51)40-49-44(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42,45-46,53H,3-41H2,1-2H3,(H,48,54)(H,49,55) |
InChI Key |
QFTVGOMJHBCFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(N1CC1)N(CC(O)Cl)C(CNC(=O)CCCCCCCCCCCCCCCCC)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


